N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide
Description
N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide is a heterocyclic compound featuring a dihydropyridazine core substituted with a phenyl group at position 3 and a furan-2-carboxamide moiety attached via a propyl linker.
Properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17-10-9-15(14-6-2-1-3-7-14)20-21(17)12-5-11-19-18(23)16-8-4-13-24-16/h1-4,6-10,13H,5,11-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVIUFHCJVZZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-{3-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}furan-2-carboxamide
This analog replaces the phenyl group in the target compound with a 4-methoxyphenyl substituent. Crystallographic studies using tools like WinGX and ORTEP (commonly applied for small-molecule analysis) could elucidate conformational differences between the phenyl and methoxyphenyl variants .
N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide (Impurity A of Alfuzosin Hydrochloride)
This compound, identified as an impurity in alfuzosin hydrochloride, shares the furan-2-carboxamide-propyl linker but replaces the dihydropyridazine core with a quinazoline ring system. Key differences include:
- Quinazoline vs. Dihydropyridazine : Quinazoline derivatives (e.g., alfuzosin) are α1-adrenergic receptor antagonists, whereas dihydropyridazines are less studied but show promise in kinase inhibition.
- Pharmacopeial standards highlight that even minor impurities like this (0.4% in alfuzosin) necessitate rigorous analytical controls, underscoring the structural sensitivity of bioactive molecules .
Structural and Functional Comparison Table
Key Research Findings and Limitations
- Structural Flexibility : The propyl linker in all three compounds allows conformational adaptability, critical for target binding.
- Electronic Effects: Methoxy and amino groups modulate electron density, influencing solubility and receptor affinity.
- Data Gaps: No direct pharmacological or pharmacokinetic data exist for the target compound; inferences are drawn from structural analogs.
- Analytical Challenges : Tools like WinGX/ORTEP are essential for resolving subtle structural differences, but such studies are absent for the primary compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
